5-Chloro-2-cyclopropoxybenzoic acid

Description

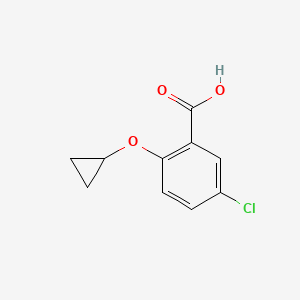

5-Chloro-2-cyclopropoxybenzoic acid is a substituted benzoic acid derivative characterized by a cyclopropoxy group at the 2-position and a chlorine atom at the 5-position of the benzene ring. Its molecular formula is C₁₀H₉ClO₃, with a monoisotopic mass of 243.9961 Da (distinct from simpler analogs due to the cyclopropane ring’s mass contribution) . This compound is of interest in medicinal and agrochemical research due to its structural versatility, which allows for modifications to optimize pharmacokinetic or physicochemical properties.

Properties

Molecular Formula |

C10H9ClO3 |

|---|---|

Molecular Weight |

212.63 g/mol |

IUPAC Name |

5-chloro-2-cyclopropyloxybenzoic acid |

InChI |

InChI=1S/C10H9ClO3/c11-6-1-4-9(14-7-2-3-7)8(5-6)10(12)13/h1,4-5,7H,2-3H2,(H,12,13) |

InChI Key |

ILSPDJOIVMIHPZ-UHFFFAOYSA-N |

Canonical SMILES |

C1CC1OC2=C(C=C(C=C2)Cl)C(=O)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Observations :

- Substitution with a benzyloxy group (e.g., 4-methylbenzyl) increases molecular weight and lipophilicity, which may enhance membrane permeability .

- The Boc-amino variant (C₁₂H₁₄ClNO₄) diverges functionally, enabling applications in peptidomimetic synthesis .

Patent and Research Activity

Data from PubChemLite (2025) highlight disparities in research focus:

Insights :

- Propoxy and benzyloxy derivatives are more extensively studied in herbicide development, likely due to their balance of solubility and stability .

Stability and Reactivity

- Cyclopropoxy vs. Propoxy : The cyclopropane ring’s strain may increase reactivity under acidic or thermal conditions compared to saturated alkoxy chains. This could limit the compound’s utility in high-temperature processes .

- Boc-Amino Variant: The tert-butoxycarbonyl (Boc) group in C₁₂H₁₄ClNO₄ provides acid-labile protection, making it suitable for stepwise organic synthesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.